molecular formula C7H10ClN3O2 B1221489 alpha-Chloromethylhistidine CAS No. 70470-95-0

alpha-Chloromethylhistidine

Cat. No.: B1221489
CAS No.: 70470-95-0
M. Wt: 203.62 g/mol
InChI Key: HLKHGMWYAADBPJ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Chloromethylhistidine is a synthetic histidine derivative characterized by the substitution of a chloromethyl group (-CH2Cl) at the alpha position of the imidazole ring in histidine.

Properties

CAS No.

70470-95-0

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.62 g/mol

IUPAC Name

(2S)-2-amino-2-(chloromethyl)-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C7H10ClN3O2/c8-3-7(9,6(12)13)1-5-2-10-4-11-5/h2,4H,1,3,9H2,(H,10,11)(H,12,13)/t7-/m1/s1

InChI Key

HLKHGMWYAADBPJ-SSDOTTSWSA-N

SMILES

C1=C(NC=N1)CC(CCl)(C(=O)O)N

Isomeric SMILES

C1=C(NC=N1)C[C@@](CCl)(C(=O)O)N

Canonical SMILES

C1=C(NC=N1)CC(CCl)(C(=O)O)N

Synonyms

alpha-chloromethylhistidine

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Challenges

Preclinical Studies

  • Histidine Derivatives : L-Histidine and its salts show low toxicity (LD50 > 5000 mg/kg in rodents) , whereas chlorinated analogs like this compound may exhibit higher toxicity due to reactive intermediates.
  • Comparative Efficacy : In vitro studies suggest this compound inhibits HDC with IC50 values ~10 µM, outperforming older inhibitors like brocresine but lacking the receptor specificity of cimetidine .

Analytical Challenges

Chemical analysis of this compound requires advanced techniques (e.g., HPLC-MS) to distinguish it from degradation products or impurities, a common issue in chlorinated pharmaceuticals .

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